VTX-27

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

VTX-27 is a selective inhibitor of protein kinase C theta (PKC θ), with a high affinity for PKC θ and PKC delta.

准备方法

合成路线和反应条件

VTX-27 的合成涉及多个步骤,从市售原料开始反应条件通常涉及使用有机溶剂、催化剂和控制温度,以确保高产率和纯度 .

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模扩大以满足商业需求。这涉及优化反应条件,以最大限度地提高产率并降低成本。 该过程包括严格的质量控制措施,以确保最终产品的质量和纯度 .

化学反应分析

反应类型

VTX-27 经历各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢气或去除氧气。

取代: 涉及将一个官能团替换为另一个.

常用试剂和条件

这些反应中常用的试剂包括高锰酸钾等氧化剂,硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂。 这些条件通常涉及控制温度和 pH 值,以确保所需的反应路径 .

形成的主要产物

从这些反应中形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能产生羟基化衍生物,而还原可能产生脱氧化合物 .

科学研究应用

Experimental Findings

Several experimental studies have documented the effects of VTX-27 on CRC cells:

- Proliferation Assays : In vitro assays demonstrated a concentration-dependent decrease in cell proliferation in HCT116 CRC cells treated with this compound. The half-maximal inhibitory concentration (IC50) was determined to assess its potency .

- Spheroid Formation Assays : this compound treatment resulted in a significant reduction in spheroid size at concentrations above 20 nM, indicating its effectiveness in inhibiting tumor growth in a three-dimensional culture environment .

- Immunofluorescence Staining : Immunofluorescence assays showed reduced phospho-PKCδ levels and increased p21 expression in spheroids treated with this compound, further confirming its role in inducing senescence .

Case Studies and Clinical Implications

While the current research primarily focuses on preclinical studies, the implications for clinical applications are significant:

- Potential for Cancer Therapy : Given its ability to induce cellular senescence and inhibit tumor growth, this compound holds promise as a therapeutic agent for CRC and potentially other cancers where PKCδ plays a role.

- Combination Therapies : Future studies may explore the use of this compound in combination with other therapies to enhance efficacy and overcome resistance mechanisms commonly seen in cancer treatments.

Summary Table of Experimental Findings

| Experiment Type | Key Findings |

|---|---|

| Proliferation Assay | Concentration-dependent decrease in cell proliferation (IC50 determined) |

| Spheroid Formation Assay | Significant reduction in spheroid size at >20 nM concentration |

| Immunofluorescence Staining | Increased p21 and decreased phospho-PKCδ expression observed |

作用机制

VTX-27 通过选择性抑制 PKC θ 来发挥作用。这种抑制破坏了由 PKC θ 介导的信号通路,导致细胞反应发生改变。分子靶标包括参与免疫反应和炎症的各种下游效应器。 通过阻断 PKC θ 的活性,this compound 可以调节细胞因子的产生和其他炎症介质 .

相似化合物的比较

类似化合物

Gö 6983: 另一种具有更广泛特异性的 PKC 抑制剂。

Sotrastaurin: 一种选择性 PKC 抑制剂,具有不同的亚型选择性。

Enzastaurin: 靶向多种 PKC 亚型,并已研究其抗癌特性.

VTX-27 的独特性

This compound 因其对 PKC θ 比对其他 PKC 亚型更高的选择性而脱颖而出。这种选择性减少了脱靶效应,增强了其作为治疗剂的潜力。 此外,this compound 已证明具有良好的药代动力学特性,包括低清除率、长半衰期和良好的口服生物利用度 .

生物活性

VTX-27 is a selective inhibitor of protein kinase C theta (PKCθ), a member of the protein kinase C (PKC) family, which plays crucial roles in various cellular processes, including cell proliferation, differentiation, and apoptosis. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

This compound exhibits high selectivity for PKCθ with an inhibitory constant (Ki) of 0.08 nM, while also inhibiting PKCδ at a Ki of 16 nM. Its selectivity against other PKC isoforms is notable, with over 1000-fold selectivity against classical isoforms and over 10,000-fold against atypical isoforms . This specificity is significant for minimizing off-target effects in therapeutic applications.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively suppresses tumorigenesis in colorectal cancer (CRC) cells by inducing cellular senescence. Key findings include:

- Cell Proliferation : A concentration-dependent decrease in the proliferative potential of HCT116 cells was observed with this compound treatment. The IC50 value was determined through proliferation assays, indicating effective suppression at concentrations above 20 nM .

- Spheroid Formation : Spheroid formation assays revealed a significant reduction in spheroid size, further confirming the anti-tumor effects of this compound in a three-dimensional culture environment .

- Cellular Markers : Immunofluorescence staining showed decreased expression of phospho-PKCδ and increased expression of p21, a cyclin-dependent kinase inhibitor associated with cellular senescence. Notably, no changes were observed in p53 expression, suggesting a p53-independent mechanism .

In Vivo Studies

In vivo pharmacokinetic studies indicate that this compound has favorable properties:

- Bioavailability : this compound demonstrates good oral bioavailability (65%) with a long half-life of approximately 4.7 hours. This allows for effective dosing schedules in potential therapeutic regimens .

- Tumor Growth Inhibition : Animal models treated with this compound exhibited significant tumor growth inhibition compared to control groups, supporting its potential as an anti-cancer agent .

Summary Table of Key Findings

| Parameter | This compound |

|---|---|

| Target | PKCθ (Ki = 0.08 nM), PKCδ (Ki = 16 nM) |

| Selectivity | >1000-fold vs classical PKCs |

| Oral Bioavailability | 65% |

| Half-Life | 4.7 hours |

| IC50 in HCT116 Cells | Concentration-dependent |

| Mechanism | Induces cellular senescence |

属性

IUPAC Name |

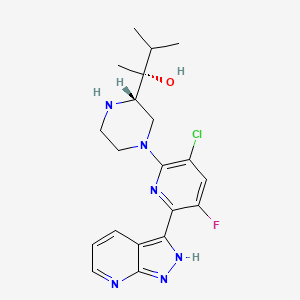

(2R)-2-[(2S)-4-[3-chloro-5-fluoro-6-(2H-pyrazolo[3,4-b]pyridin-3-yl)pyridin-2-yl]piperazin-2-yl]-3-methylbutan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24ClFN6O/c1-11(2)20(3,29)15-10-28(8-7-23-15)19-13(21)9-14(22)17(25-19)16-12-5-4-6-24-18(12)27-26-16/h4-6,9,11,15,23,29H,7-8,10H2,1-3H3,(H,24,26,27)/t15-,20+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXWARSZQGAFXJM-MGPUTAFESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@](C)([C@@H]1CN(CCN1)C2=C(C=C(C(=N2)C3=C4C=CC=NC4=NN3)F)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN6O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。